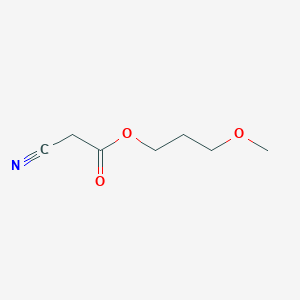

3-Methoxypropyl 2-cyanoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypropyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-10-5-2-6-11-7(9)3-4-8/h2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJPEWKGVKSTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40710373 | |

| Record name | 3-Methoxypropyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215045-44-6 | |

| Record name | 3-Methoxypropyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40710373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxypropyl 2-Cyanoacetate from Cyanoacetic Acid

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of 3-methoxypropyl 2-cyanoacetate from cyanoacetic acid and 3-methoxypropanol. The document is intended for an audience of researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying chemical principles, optimizes reaction parameters, and provides a step-by-step experimental protocol. The guide emphasizes the importance of driving the reaction equilibrium to achieve high yields through effective water removal, primarily by azeotropic distillation using a Dean-Stark apparatus.

Introduction

This compound is a valuable chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals and specialty polymers. Its bifunctional nature, possessing both a nitrile and an ester group, makes it a versatile building block in organic synthesis. The most common and economically viable route to this compound is the direct esterification of cyanoacetic acid with 3-methoxypropanol.

This guide will focus on the Fischer-Speier esterification method, a classic and widely used acid-catalyzed esterification reaction.[1] We will explore the reaction mechanism, the critical role of the acid catalyst, and the thermodynamic equilibrium that governs the process. A key focus will be on the practical aspects of the synthesis, including the use of a Dean-Stark apparatus to drive the reaction to completion and ensure a high yield of the desired product.[2][3][4]

Theoretical Framework

The Fischer-Speier Esterification Mechanism

The synthesis of this compound from cyanoacetic acid and 3-methoxypropanol is a prime example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1][5] The reaction is reversible, and its equilibrium nature is a critical consideration for achieving high product yields.[6][7]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the cyanoacetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][7]

-

Nucleophilic Attack by the Alcohol: The nucleophilic oxygen atom of 3-methoxypropanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound.[1]

The Role of Le Chatelier's Principle and Water Removal

The reversible nature of the Fischer esterification means that the reaction will reach an equilibrium state where both reactants and products are present.[6] To maximize the yield of the ester, the equilibrium must be shifted towards the product side. This is achieved by applying Le Chatelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.

In this synthesis, the continuous removal of water, a product of the reaction, is the most effective way to drive the equilibrium forward.[2][4][6] The most common laboratory and industrial technique for this is azeotropic distillation using a Dean-Stark apparatus.[2][3] An inert organic solvent, such as toluene or hexane, which forms a minimum-boiling azeotrope with water, is added to the reaction mixture.[2] Upon heating, the azeotrope boils and the vapors enter the condenser. The condensed liquid collects in the graduated tube of the Dean-Stark trap, where the denser water separates and settles at the bottom, while the less dense organic solvent overflows and returns to the reaction flask.[2][4] This continuous removal of water effectively pulls the reaction to completion, resulting in a significantly higher yield of this compound.

Experimental Protocol

Materials and Equipment

| Material/Equipment | Specifications |

| Cyanoacetic Acid | ≥99% purity |

| 3-Methoxypropanol | ≥98% purity |

| Toluene | Anhydrous, ≥99.5% |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |

| Round-bottom flask | Appropriate size for the reaction scale |

| Dean-Stark apparatus | With condenser |

| Heating mantle with magnetic stirrer | |

| Separatory funnel | |

| Rotary evaporator | |

| Distillation apparatus | For vacuum distillation |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a clean and dry apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

-

Charging Reactants: To the round-bottom flask, add cyanoacetic acid (1.0 eq), 3-methoxypropanol (1.2 eq), and toluene (as a solvent to facilitate azeotropic removal of water).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture with stirring.

-

Azeotropic Distillation: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue heating until no more water is collected in the trap, which typically takes several hours. This indicates the completion of the reaction.

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.

Reaction Parameters and Optimization

| Parameter | Recommended Range | Rationale |

| Molar Ratio (Alcohol:Acid) | 1.1:1 to 1.5:1 | Using a slight excess of the alcohol can help to shift the equilibrium towards the products.[7] |

| Catalyst Loading (mol% vs. Acid) | 1-5 mol% | A sufficient amount of catalyst is needed to achieve a reasonable reaction rate. Higher loadings may lead to side reactions. |

| Solvent | Toluene, Hexane | Forms a suitable azeotrope with water for efficient removal.[2] |

| Reaction Temperature | Reflux temperature of the solvent | Ensures a constant rate of azeotropic distillation. |

| Reaction Time | Until water collection ceases | The reaction is monitored by the amount of water collected in the Dean-Stark trap. |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, C-O).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

Safety Precautions

-

Cyanoacetic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

3-Methoxypropanol is flammable. Keep away from ignition sources.

-

Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and appropriate PPE.

-

Toluene is flammable and has associated health risks. Use in a well-ventilated area.

-

The reaction should be performed in a fume hood to avoid inhalation of vapors.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure continuous and efficient removal of water. Check for leaks in the Dean-Stark apparatus. Increase reaction time. |

| Insufficient catalyst | Increase the catalyst loading slightly. | |

| Product Contamination | Incomplete neutralization or washing | Ensure thorough washing with sodium bicarbonate solution and water. |

| Inefficient purification | Optimize the vacuum distillation conditions (pressure and temperature). |

Conclusion

The synthesis of this compound from cyanoacetic acid via Fischer-Speier esterification is a robust and efficient method. The key to achieving high yields lies in the effective removal of water to drive the reaction equilibrium to completion. The use of a Dean-Stark apparatus for azeotropic distillation is a critical component of this process. By carefully controlling the reaction parameters and following the detailed protocol provided in this guide, researchers and scientists can reliably synthesize this valuable chemical intermediate for their applications.

Visualizations

Caption: Figure 1: Fischer-Speier Esterification Mechanism

Caption: Figure 2: Synthesis and Purification Workflow

References

- Dean–Stark apparatus - Grokipedia. (n.d.).

-

Dean–Stark apparatus - Wikipedia. (n.d.). Retrieved from [Link]

- Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.).

- Dean-Stark Apparatus - Orick Médico Sarl. (n.d.).

- Dean Stark Apparatus - Scoilnet. (n.d.).

- Fischer, J., et al. (1951). Process for the preparation of alkyl cyanoacetates. U.S. Patent No. 2,553,065. Washington, DC: U.S. Patent and Trademark Office.

- Gruber, W., et al. (1994). Process for the preparation of 2-cyanoacetoxypropionic acid esters. European Patent No. EP0627412B1. Munich, Germany: European Patent Office.

- Takahashi, K., et al. (1997). Method for preparing cyanoacetic acid higher ester. U.S. Patent No. 5,698,730. Washington, DC: U.S. Patent and Trademark Office.

- Mundinger, K., et al. (2001). Process for preparing cyanoacetamide. U.S. Patent No. 6,288,264. Washington, DC: U.S. Patent and Trademark Office.

- Kadowaki, T., et al. (2012). Process for producing cyanoacetic acid esters. World Intellectual Property Organization. WO2012128265A1.

-

Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]

- The Fischer Esterification. (n.d.).

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 4. orickmedicosarl.com [orickmedicosarl.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Dean Stark Apparatus - Scoilnet [scoilnet.ie]

- 7. Fischer Esterification [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxyethyl 2-cyanoacetate

A Note on Chemical Nomenclature: This guide focuses on the physicochemical properties of 2-Methoxyethyl 2-cyanoacetate (CAS RN: 10258-54-5). The topic requested was "3-Methoxypropyl 2-cyanoacetate." Extensive database searches did not yield significant information on a compound with this specific name, suggesting it may be a less common isomer or a potential misnomer. In contrast, 2-Methoxyethyl 2-cyanoacetate is a commercially available and well-documented chemical intermediate. Given their structural similarity, the data and methodologies presented herein for the 2-methoxyethyl ester provide a robust and relevant technical resource.

Introduction

2-Methoxyethyl 2-cyanoacetate is a multifunctional organic compound featuring nitrile, ester, and ether functional groups. This unique combination of reactive sites makes it a valuable intermediate in various organic syntheses, including the production of alpha-cyanoacrylic adhesives.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, ensuring predictable behavior in reaction media, appropriate handling and storage, and the safety of laboratory personnel. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed examination of these properties, supported by established analytical methodologies.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is the foundation of any rigorous scientific investigation. The key identifiers and structural representation of 2-Methoxyethyl 2-cyanoacetate are summarized below.

| Identifier | Value | Source |

| CAS Number | 10258-54-5 | [2][3] |

| Molecular Formula | C₆H₉NO₃ | [2][3] |

| Molecular Weight | 143.14 g/mol | [2][3] |

| IUPAC Name | 2-methoxyethyl 2-cyanoacetate | [2] |

| Synonyms | Acetic acid, 2-cyano-, 2-methoxyethyl ester; Methoxyethyl cyanoacetate | [2] |

| SMILES | COCCOC(=O)CC#N | [2] |

| InChI Key | SGLKIEOMYXTGBH-UHFFFAOYSA-N | [2] |

digraph "2_Methoxyethyl_2_cyanoacetate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.7,-0.7!"]; C2 [label="C", pos="1.4,0!"]; O2 [label="O", pos="2.1,-0.7!"]; C3 [label="C", pos="2.8,0!"]; C4 [label="C", pos="3.5,-0.7!"]; N1 [label="N", pos="4.2,-1.4!"]; C5 [label="C", pos="1.4,1.4!"]; H1[label="H", pos="-0.7,0!"]; H2[label="H", pos="0,0.7!"]; H3[label="H", pos="0,-0.7!"]; H4[label="H", pos="2.1,0.7!"]; H5[label="H", pos="2.1,-1.4!"]; H6[label="H", pos="3.5,0!"]; H7 [label="H", pos="3.5,-1.4!"]; H8 [label="H", pos="0.7,1.4!"]; H9 [label="H", pos="1.4,2.1!"]; H10 [label="H", pos="2.1,1.4!"];

// Bonds C1 -- O1; O1 -- C2; C2 -- O2; C2 -- C5; O2 -- C3; C3 -- C4; C4 -- N1 [style=triple]; C1 -- H1; C1 -- H2; C1 -- H3; C3 -- H4; C3 -- H5; C4 -- H6; C4 -- H7; C5 -- H8; C5 -- H9; C5 -- H10; }

Figure 1: 2D Chemical Structure of 2-Methoxyethyl 2-cyanoacetate

Core Physicochemical Properties

The physical state and behavior of 2-Methoxyethyl 2-cyanoacetate under various conditions are dictated by its core physicochemical properties. These parameters are essential for process design, purification, and formulation development.

| Property | Value | Conditions | Source |

| Physical State | Clear Liquid | Ambient | [4] |

| Boiling Point | 98-100 °C | at 1 mmHg | [1] |

| Density | 1.127 g/mL | at 25 °C | [1] |

| Refractive Index | 1.434 | n20/D | [1] |

| Water Solubility | 745 g/L | Not specified | [4] |

| Flash Point | 113 °C | Closed cup | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are available and provide detailed information about the molecular structure.[2]

-

Infrared (IR) Spectroscopy: IR spectra are available, which can confirm the presence of key functional groups such as the nitrile (C≡N) and ester (C=O) stretches.[2][5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, aiding in the determination of the molecular weight and fragmentation patterns.[5]

Experimental Methodologies for Physicochemical Characterization

The accurate determination of the aforementioned properties relies on standardized experimental protocols. The following section outlines the principles behind these methods.

Workflow for Physicochemical Characterization

Figure 2: Workflow for the Physicochemical Characterization of 2-Methoxyethyl 2-cyanoacetate

Boiling Point Determination

Causality: The boiling point is a critical indicator of a substance's volatility and is essential for designing distillation-based purification processes. The reported boiling point of 98-100 °C at a reduced pressure of 1 mmHg indicates that the compound has a relatively low volatility under atmospheric pressure and is susceptible to decomposition at higher temperatures.[1]

Protocol: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the sample is observed for the evolution of a steady stream of bubbles from the inverted capillary.

-

Temperature Recording: The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Density Measurement

Causality: Density is a fundamental physical property that relates a substance's mass to its volume. It is crucial for mass-to-volume conversions in process chemistry and for assessing material purity.

Protocol: Pycnometer Method

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and the combined weight is recorded to precisely determine the pycnometer's volume.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with 2-Methoxyethyl 2-cyanoacetate at the same temperature.

-

Weight Determination: The weight of the filled pycnometer is measured.

-

Density Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Solubility Assessment

Causality: Understanding the solubility of 2-Methoxyethyl 2-cyanoacetate in various solvents is critical for its use in synthesis (as a reactant or solvent), extraction, and purification (e.g., crystallization). The presence of polar ether and ester groups, along with a relatively small hydrocarbon backbone, suggests miscibility with a range of polar and non-polar organic solvents. A high water solubility of 745 g/L has been reported.[4]

Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes).

-

Sample Addition: To a small vial containing approximately 1 mL of the solvent, add a few drops of 2-Methoxyethyl 2-cyanoacetate.

-

Observation: The mixture is agitated and observed for the formation of a single, clear phase (soluble), or the presence of cloudiness, droplets, or distinct layers (insoluble or partially soluble).[7]

-

Quantification (Optional): For quantitative solubility, a saturated solution is prepared at a specific temperature, and the concentration of the dissolved solute is determined analytically (e.g., by HPLC or GC).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. 2-Methoxyethyl 2-cyanoacetate is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]

-

Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.

Applications

The diverse reactivity of 2-Methoxyethyl 2-cyanoacetate makes it a versatile building block in organic chemistry. Its primary documented application is as a monomer and intermediate in the synthesis of more complex molecules, particularly in the electronics and machinery manufacturing sectors.[2] Its utility in the formulation of specialty adhesives, such as alpha-cyanoacrylates, is also a key application area.[1]

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Methoxyethyl 2-cyanoacetate. The data and methodologies presented herein are intended to equip researchers and professionals with the knowledge necessary for the safe and effective utilization of this compound in their work. A clear understanding of its physical and chemical characteristics is the cornerstone of innovation and safety in the laboratory and beyond.

References

- DOSS. (n.d.). 2-Methoxyethyl Cyanoacetate.

-

PubChem. (n.d.). 2-Methoxyethyl cyanoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxyethyl cyanoacetate. National Center for Biotechnology Information. Retrieved from [Link]

- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.

-

PubChem. (n.d.). Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, cyano-, 2-methoxyethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Methoxyethyl cyanoacetate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methoxypropyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methoxypropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. Retrieved from [Link]

Sources

- 1. 2-Methoxyethyl cyanoacetate CAS#: 10258-54-5 [m.chemicalbook.com]

- 2. 2-Methoxyethyl cyanoacetate | C6H9NO3 | CID 25106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Acetic acid, cyano-, 2-methoxyethyl ester [webbook.nist.gov]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. scribd.com [scribd.com]

Introduction: The Versatility of the Cyanoacetate Moiety

An In-Depth Technical Guide to 3-Methoxypropyl 2-Cyanoacetate: Synthesis, Properties, and Applications in Drug Development

The cyanoacetate functional group is a cornerstone in synthetic organic chemistry, prized for its dual reactivity. The presence of the electron-withdrawing nitrile and ester groups acidifies the alpha-carbon, making it a potent nucleophile for a variety of carbon-carbon bond-forming reactions. Concurrently, the ester portion of the molecule provides a handle for further transformations or for tuning the physicochemical properties of a larger molecule. Alkyl cyanoacetates, in particular, serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and specialty polymers.[1][2] The choice of the alkyl group can significantly influence the solubility, lipophilicity, metabolic stability, and other pharmacokinetic properties of a drug candidate.[3][4] This guide focuses on this compound, an ester that incorporates a methoxypropyl group, a feature that can impart increased hydrophilicity and potential for hydrogen bonding compared to simple alkyl chains.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is defined by the esterification of cyanoacetic acid with 3-methoxy-1-propanol.

Structure:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C7H11NO3 | - |

| Molecular Weight | 157.17 g/mol | - |

| Boiling Point | Approx. 110-120 °C at reduced pressure (e.g., 1 mmHg) | Extrapolated from the boiling point of 2-Methoxyethyl cyanoacetate (98-100 °C at 1 mmHg). |

| Density | Approx. 1.05-1.10 g/mL at 25 °C | Based on the density of similar alkyl cyanoacetates. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Limited solubility in water. | General solubility characteristics of esters with similar chain lengths. |

Synthesis of this compound: A Step-by-Step Protocol

The most direct and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid (cyanoacetic acid) and an alcohol (3-methoxy-1-propanol) is a well-established and reliable process.

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Cyanoacetic acid (1.0 eq)

-

Sulfuric acid (catalytic amount, e.g., 0.02 eq)

-

Toluene (as solvent and for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid, 3-methoxy-1-propanol, and toluene.

-

Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO2 evolution).

-

Wash with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Spectroscopic Analysis: Predicted Data

While empirical spectra are not available, the structure of this compound allows for the prediction of its key spectroscopic features.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - ~3.4 ppm (s, 2H): Methylene protons alpha to the cyano and ester groups (O=C-CH₂-C≡N). - ~4.2 ppm (t, 2H): Methylene protons of the propyl chain attached to the ester oxygen (-O-CH₂-CH₂-). - ~3.5 ppm (t, 2H): Methylene protons of the propyl chain adjacent to the methoxy group (-CH₂-O-CH₃). - ~3.3 ppm (s, 3H): Methyl protons of the methoxy group (-O-CH₃). - ~2.0 ppm (quintet, 2H): Central methylene protons of the propyl chain (-CH₂-CH₂-CH₂-). |

| ¹³C NMR | - ~165 ppm: Ester carbonyl carbon (C=O). - ~115 ppm: Nitrile carbon (C≡N). - ~68 ppm: Methylene carbon attached to the ester oxygen (-O-CH₂-). - ~70 ppm: Methylene carbon attached to the methoxy group (-CH₂-O-). - ~59 ppm: Methoxy carbon (-O-CH₃). - ~29 ppm: Central methylene carbon of the propyl chain. - ~25 ppm: Methylene carbon alpha to the cyano and ester groups. |

| IR Spectroscopy | - ~2250 cm⁻¹: Strong, sharp peak for the nitrile (C≡N) stretch. - ~1740 cm⁻¹: Strong peak for the ester carbonyl (C=O) stretch. - ~1100 cm⁻¹: Strong peak for the C-O-C (ether) stretch. |

Applications in Drug Development and Medicinal Chemistry

The cyanoacetate moiety is a valuable building block in pharmaceutical synthesis. The introduction of the 3-methoxypropyl group can modulate the properties of the resulting molecules in several advantageous ways.

-

Intermediate for Heterocyclic Synthesis: The activated methylene group of this compound can participate in Knoevenagel condensations and Michael additions, which are key steps in the synthesis of various heterocyclic scaffolds common in drug molecules.[10]

-

Modulation of Physicochemical Properties: The methoxypropyl group increases the polarity and potential for hydrogen bonding compared to a simple alkyl chain. This can lead to improved aqueous solubility and altered membrane permeability, which are critical parameters for drug absorption and distribution.[4]

-

Bioisosteric Replacement: The ether linkage in the 3-methoxypropyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability by blocking sites of oxidation.

-

Precursor for Bioactive Molecules: Cyano-substituted compounds have shown a range of biological activities, including anticancer properties.[2] this compound can serve as a precursor for more complex molecules with potential therapeutic applications.

Diagram of Potential Roles in Drug Discovery

Caption: Potential applications of this compound in the drug discovery process.

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling alkyl cyanoacetates should be followed, based on data for analogous compounds like 2-Methoxyethyl cyanoacetate.[11]

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

Hazards: Alkyl cyanoacetates can cause skin and eye irritation.[11] As with all nitriles, there is a potential for toxicity through the release of cyanide, although this is generally low for stable organic nitriles.[12]

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound, while not a widely commercialized chemical, represents a potentially valuable tool for researchers in organic synthesis and drug development. Its synthesis is straightforward using established esterification methods. The combination of the reactive cyanoacetate moiety and the property-modulating 3-methoxypropyl group makes it an attractive intermediate for the creation of novel molecules with tailored physicochemical and biological profiles. This guide provides a foundational understanding for the synthesis, characterization, and potential application of this versatile compound.

References

-

Dossi, E., et al. (2010). A comparative survey on the biocompatibility and biodegradability of three cyanoacrylate compounds for drug delivery. Journal of Biomedical Materials Research Part A, 95A(3), 748-756. Available at: [Link]

-

Kharas, G. B., et al. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 11. Acetyl, methoxy, and halogen ring-substituted octyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]

-

PubChem. (n.d.). 2-ethoxyethyl (2Z)-2-cyano-2-(3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene)acetate. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methoxy-1-propanol. The Good Scents Company. Retrieved from [Link]

-

Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. (2024). Journal of Pharmaceutical Sciences and Research, 16(8), 2345-2352. Available at: [Link]

-

LookChem. (n.d.). 3-Methoxy-1-propanol. LookChem. Retrieved from [Link]

-

ChemSrc. (n.d.). 3-Methoxy-1-propanol. ChemSrc. Retrieved from [Link]

-

PatSnap. (2025). How Alkyls Influence Medicinal Chemistry Developments?. PatSnap. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyethyl cyanoacetate. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). Cyanoacetate. PubChem. Retrieved from [Link]

-

Journal of Analytical & Bioanalytical Techniques. (2023). The Role of Alkyl Groups in Organic Chemistry and Drug Design. OMICS International. Available at: [Link]

-

Kharas, G. B., et al. (2021). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. Available at: [Link]

-

Nature Communications. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature. Available at: [Link]

-

PubChem. (n.d.). Methoxypropyl acetate. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (2018). ¹H NMR spectrum of ethyl 2-cyano-3-(4-methoxyphenyl)propenoate (6). ResearchGate. Retrieved from [Link]

-

ResearchGate. (2007). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2013). ¹H NMR spectra of the methoxy protons originating from 1-cyano-1,3-dimethyl3-methoxybutyl group (CDM) and MTEMPO attached to the PMMA chain ends. ResearchGate. Retrieved from [Link]

- Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone. Google Patents.

-

MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 3. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 4. omicsonline.org [omicsonline.org]

- 5. 3-methoxy-1-propanol, 1589-49-7 [thegoodscentscompany.com]

- 6. 1589-49-7 CAS MSDS (3-Methoxy-1-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-Methoxy-1-propanol = 98.0 GC 1589-49-7 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

- 9. 3-Methoxy-1-propanol | CAS#:1589-49-7 | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methoxyethyl cyanoacetate | C6H9NO3 | CID 25106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cyanoacetate | C3H2NO2- | CID 1551036 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-Methoxypropyl 2-cyanoacetate: Elucidating Molecular Structure through NMR, IR, and MS

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. 3-Methoxypropyl 2-cyanoacetate, a bifunctional molecule featuring both an ester and a nitrile group, presents an interesting case for spectroscopic analysis. Its utility as a potential building block in organic synthesis necessitates a thorough understanding of its spectral properties for quality control, reaction monitoring, and regulatory compliance.

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of extensive published empirical data for this specific molecule, this guide leverages fundamental spectroscopic principles and data from analogous compounds to predict and interpret its spectral characteristics. Furthermore, it outlines robust, field-proven methodologies for acquiring high-quality spectral data, ensuring that researchers can confidently apply these techniques in their own laboratories. The causality behind experimental choices is explained, providing a framework for developing self-validating analytical systems.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is foundational to predicting its spectral behavior. The molecule consists of a 3-methoxypropyl group attached to the ester oxygen and a cyanoacetate backbone. This arrangement gives rise to distinct electronic environments for each nucleus and specific vibrational modes of the chemical bonds, which are detectable by NMR, IR, and MS, respectively.

Caption: Numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound will show distinct signals for each non-equivalent proton, with chemical shifts influenced by neighboring functional groups and splitting patterns determined by adjacent protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-2 | ~3.5 | Singlet (s) | 2H | Methylene protons adjacent to two electron-withdrawing groups (cyano and carbonyl), resulting in a significant downfield shift. |

| H-4 | ~4.3 | Triplet (t) | 2H | Methylene protons adjacent to the ester oxygen, leading to a downfield shift. Split by the two protons on C-5. |

| H-5 | ~2.0 | Quintet (p) or Multiplet (m) | 2H | Methylene protons split by the protons on C-4 and C-6. |

| H-6 | ~3.5 | Triplet (t) | 2H | Methylene protons adjacent to the ether oxygen, causing a downfield shift. Split by the two protons on C-5. |

| H-7 | ~3.3 | Singlet (s) | 3H | Methyl protons on the ether group, appearing as a singlet in a region typical for methoxy groups. |

Experimental Protocol for ¹H NMR Spectroscopy

A standard operating procedure for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.[1][2][3]

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks. This can be done manually or using an automated shimming routine.

-

Tune and match the probe for the ¹H frequency to ensure efficient signal detection.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a moderately concentrated sample), spectral width, and relaxation delay.

-

Acquire the free induction decay (FID).

-

Process the FID using a Fourier transform, followed by phase and baseline correction.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives a single peak, with its chemical shift indicative of its electronic environment.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C≡N) | ~115 | The cyano carbon is significantly deshielded and appears in a characteristic region for nitriles. |

| C-2 (-CH₂-) | ~25 | The methylene carbon alpha to the carbonyl and cyano groups. |

| C-3 (C=O) | ~165 | The ester carbonyl carbon is highly deshielded and appears in the typical range for ester carbonyls.[4] |

| C-4 (-CH₂-) | ~65 | The methylene carbon attached to the ester oxygen is deshielded. |

| C-5 (-CH₂-) | ~28 | An aliphatic methylene carbon. |

| C-6 (-CH₂-) | ~70 | The methylene carbon attached to the ether oxygen is deshielded. |

| C-7 (-OCH₃) | ~59 | The methoxy carbon, characteristic of an ether. |

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in sample concentration and acquisition parameters.[2][3]

-

Sample Preparation:

-

A higher concentration is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Use 20-50 mg of the sample in 0.6-0.7 mL of deuterated solvent.

-

-

Instrument Setup:

-

Follow the same procedure as for ¹H NMR for sample insertion, locking, and shimming.

-

Tune and match the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with single peaks for each carbon.

-

A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Predicted IR Data

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (sp³) | 2850-3000 | Medium-Strong | Stretching |

| C≡N (Nitrile) | 2240-2260 | Medium, Sharp | Stretching[5][6] |

| C=O (Ester) | 1735-1750 | Strong, Sharp | Stretching[7][8] |

| C-O (Ester) | 1000-1300 | Strong | Stretching[7][8] |

| C-O (Ether) | 1050-1150 | Strong | Stretching |

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing liquid and solid samples with minimal preparation.[9][10][11]

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. The number of scans can typically be set between 16 and 32 for good signal-to-noise.

-

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Sources

- 1. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 3-Methoxypropyl 2-cyanoacetate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-methoxypropyl 2-cyanoacetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments in various organic solvents, and detailed experimental protocols for empirical determination. Our approach is grounded in established physicochemical principles to provide a robust framework for your research and development needs.

Understanding the Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses several key functional groups that influence its interaction with different solvents:

-

Ester Group (-COO-): This group is polar and can act as a hydrogen bond acceptor.

-

Cyano Group (-C≡N): The nitrile group is strongly polar and also a hydrogen bond acceptor.

-

Ether Group (-O-): The methoxy moiety introduces another polar site and a hydrogen bond acceptor.

-

Propyl Chain (-CH₂CH₂CH₂-): This alkyl chain contributes to the nonpolar character of the molecule.

The interplay between the polar functional groups and the nonpolar alkyl chain will determine the compound's solubility in a given organic solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility. Solvents with similar polarity and hydrogen bonding capabilities to this compound are likely to be effective at dissolving it.

Physicochemical Properties of this compound and Related Compounds

While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from structurally similar compounds.

| Property | Related Compound | Value | Implication for Solubility |

| Molecular Weight | 2-Methoxyethyl 2-cyanoacetate | 143.14 g/mol [1] | A moderate molecular weight suggests that solubility will be significantly influenced by intermolecular forces rather than being limited by a large molecular size. |

| Polarity | Cyanoacetic acid | Polar[2] | The presence of the polar cyano and ester groups suggests that this compound will be soluble in polar organic solvents. |

| Hydrogen Bond Acceptors | Methoxypropyl acetate | 3[3] | The presence of multiple hydrogen bond acceptors indicates a strong affinity for protic solvents that can act as hydrogen bond donors. |

| XLogP3-AA | 2-Methoxyethyl 2-cyanoacetate | -0.1[1] | A low octanol-water partition coefficient suggests a degree of hydrophilicity, though the longer propyl chain in our target molecule will increase its lipophilicity compared to the ethyl analogue. |

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and properties of related compounds, we can predict the solubility of this compound in various classes of organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | These solvents can act as hydrogen bond donors, interacting favorably with the ester, cyano, and ether groups of the solute. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute. |

| Nonpolar Solvents | Hexane, Toluene, Diethyl ether | Low to Moderate | The nonpolar alkyl chain will have some affinity for these solvents, but the highly polar functional groups will limit overall solubility. Diethyl ether may show moderate solubility due to its ether linkage. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate a range of organic compounds. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, an empirical approach is necessary. The following protocol provides a robust method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringes and syringe filters (0.22 µm)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically vortex the samples to aid in dissolution.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any suspended solids.

-

-

Quantification of Dissolved Solute:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in mass will give the amount of dissolved this compound.

-

Alternatively, a more precise method is to dilute a known volume of the filtered saturated solution with a suitable solvent and quantify the concentration of this compound using a pre-calibrated HPLC or GC method.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in terms of g/100 mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with care. While a specific safety data sheet (SDS) for this compound may not be readily available, we can infer potential hazards from related compounds.

-

General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Flammability: Many organic solvents are flammable. Keep away from heat, sparks, and open flames.[4][5][6] Ensure proper grounding of equipment to prevent static discharge.[5][6]

-

Toxicity: Cyano-containing compounds can be toxic. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7][8]

Always consult the SDS for the specific organic solvents being used and perform a thorough risk assessment before beginning any experimental work.

Logical Framework for Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the principles of chemical interactions.

Caption: Logical diagram for predicting the solubility of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently and accurately assess the solubility of this compound, facilitating its use in a wide range of scientific and industrial applications.

References

- Vertex AI Search.

- Vertex AI Search. Experiment: Solubility of Organic & Inorganic Compounds.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9740, Cyanoacetic acid. Retrieved from [Link].

- Chemos GmbH & Co.KG.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25106, 2-Methoxyethyl cyanoacetate. Retrieved from [Link].

- Vertex AI Search.

- ResearchGate. Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers.

- Cambridge Open Engage. Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6.

- Carl ROTH.

-

Cheméo. Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3033863, Methoxypropyl acetate. Retrieved from [Link].

- Vertex AI Search. Solubility of Organic Compounds.

- Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2843358, Methyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate. Retrieved from [Link].

- Oceanic Enviro.

- Institute of Science, Nagpur.

- Fisher Scientific. Safety Data Sheet: 2-(1-Methoxy)

- RSC Publishing.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19710, Methyl 3-methoxypropionate. Retrieved from [Link].

- MDPI.

- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Chemius.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methoxypropyl acetate | C6H12O3 | CID 3033863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. oceanicenviro.com.au [oceanicenviro.com.au]

- 6. fishersci.com [fishersci.com]

- 7. METHOXY PROPYL ACETATE Manufacturer, Supplier, Exporter [somu-group.com]

- 8. Mobile [my.chemius.net]

thermal stability and decomposition of 3-Methoxypropyl 2-cyanoacetate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Methoxypropyl 2-Cyanoacetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust, first-principles approach for researchers, scientists, and drug development professionals to thoroughly characterize its thermal behavior. We will delve into the foundational principles of thermal analysis, propose a detailed experimental workflow, and discuss the interpretation of potential results based on the molecule's chemical structure. The methodologies described herein are designed to establish a self-validating system for ensuring chemical process safety and stability.

Introduction: The Importance of Thermal Stability in Process Chemistry

This compound is a bifunctional molecule containing both an ester and a nitrile group. Such compounds are valuable intermediates in organic synthesis, particularly in the formation of more complex molecules where these functionalities can be further manipulated. The safe and efficient use of this and similar reagents in scaled-up chemical processes is contingent on a thorough understanding of their thermal stability. Uncontrolled thermal decomposition can lead to off-gassing, pressure buildup, and potentially runaway reactions, posing significant safety risks and impacting product purity and yield.

This guide will provide the necessary theoretical and practical framework to investigate the thermal properties of this compound, enabling the determination of safe operating limits and a deeper understanding of its decomposition mechanisms.

Proposed Experimental Workflow for Thermal Hazard Assessment

A multi-tiered approach is essential for a comprehensive thermal stability assessment. This workflow combines screening techniques with more advanced calorimetric methods to build a complete safety profile.

Figure 1: A tiered experimental workflow for assessing the thermal stability of this compound.

Methodologies and Data Interpretation

Tier 1: Screening with DSC and TGA

The initial screening phase aims to identify the onset temperature of decomposition and any mass loss events.

3.1.1. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects exothermic (heat-releasing) and endothermic (heat-absorbing) processes.

-

Experimental Protocol:

-

Accurately weigh 2-5 mg of this compound into a high-pressure DSC pan (gold-plated stainless steel is recommended to prevent reaction with the pan material).

-

Seal the pan hermetically to contain any pressure generated during decomposition.

-

Place the sample and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate, typically 2-10 °C/min, under an inert atmosphere (e.g., nitrogen) from ambient temperature to approximately 400 °C.

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation: An exothermic deviation from the baseline indicates a decomposition event. The extrapolated onset temperature (Tonset) is a critical parameter for initial safety assessments. The integrated area of the exotherm provides an estimation of the heat of decomposition (ΔHd).

3.1.2. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition, leading to the formation of volatile products, occurs.

-

Experimental Protocol:

-

Weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a final temperature of around 500-600 °C.

-

Record the mass loss as a function of temperature.

-

-

Data Interpretation: A step in the TGA curve indicates a mass loss event. The temperature at which a significant mass loss begins is another indicator of the onset of decomposition. The total mass loss can help in postulating the nature of the volatile decomposition products.

Tier 2: Advanced Calorimetry for Process Safety

If the screening tests indicate a significant exotherm, more advanced techniques are necessary to simulate process conditions.

3.2.1. Accelerating Rate Calorimetry (ARC)

-

Principle: ARC is an adiabatic calorimeter that mimics a worst-case "thermal runaway" scenario. It uses a "heat-wait-seek" algorithm to detect the onset of an exothermic reaction and then follows the temperature and pressure rise of the self-heating reaction.

-

Experimental Protocol:

-

A larger sample (typically 5-10 g) is placed in a spherical sample bomb (e.g., titanium).

-

The bomb is placed in the calorimeter, and the system is heated in small steps.

-

After each step, the system waits and monitors for any self-heating from the sample.

-

Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the calorimeter switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss to the environment.

-

Temperature and pressure are recorded as a function of time until the reaction is complete.

-

-

Data Interpretation: ARC provides critical process safety data, including the temperature of no return (TNR), the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad). This data is essential for designing emergency relief systems.

Hypothesized Decomposition Pathways

Based on the functional groups present in this compound, several decomposition pathways can be postulated. The presence of an ester and a nitrile group suggests multiple potential fragmentation points.

A Guide to 3-Methoxypropyl 2-cyanoacetate: A Versatile Precursor in Modern Organic Synthesis

Abstract: This technical guide provides an in-depth exploration of 3-Methoxypropyl 2-cyanoacetate, a highly functionalized and versatile precursor for organic synthesis. While specific literature on this exact ester is emerging, its reactivity profile can be authoritatively established through a mechanistic understanding of the cyanoacetate functional group, supported by extensive data from closely related analogues such as ethyl and 2-methoxyethyl cyanoacetate. This document details its synthesis, core reactivity, and its application in key carbon-carbon bond-forming reactions, including the Knoevenagel condensation and Michael addition. Furthermore, it elucidates its role as a strategic building block for the synthesis of complex heterocyclic scaffolds relevant to pharmaceutical and materials science research. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic intermediates.

Introduction and Physicochemical Profile

The cyanoacetate ester moiety is a cornerstone of modern synthetic chemistry, valued for its trifunctional nature: a nucleophilic activated methylene group, an electrophilic ester, and a versatile nitrile group.[1] This combination allows for a diverse range of chemical transformations. This compound introduces a unique ester group that can modify physical properties like solubility and boiling point, offering potential advantages in process chemistry and purification over traditional methyl or ethyl esters.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₁NO₃ | Calculated |

| Molecular Weight | 157.17 g/mol | Calculated |

| General Description | Expected to be a colorless to pale yellow liquid | Analogy to |

| Boiling Point (Est.) | Higher than 2-methoxyethyl cyanoacetate (98-100 °C/1 mmHg) | Extrapolation |

| Solubility | Expected to be soluble in a wide range of organic solvents | Chemical intuition |

The presence of the methoxypropyl chain enhances the molecule's lipophilicity and introduces an ether linkage, which can improve solubility in solvents like THF, Dioxane, and various ethereal or chlorinated solvents, potentially facilitating homogenous reaction conditions.

Proposed Synthesis of the Precursor

The synthesis of this compound can be reliably achieved through established methods for cyanoacetic ester preparation.[2][3] Two primary, industrially viable routes are proposed below.

Route A: Fischer Esterification of Cyanoacetic Acid

This classic method involves the acid-catalyzed reaction of cyanoacetic acid with 3-methoxypropan-1-ol. The reaction is driven to completion by the removal of water, typically through azeotropic distillation.

Route B: Cyanidation of a Haloacetate Precursor

A two-step process starting with the esterification of a haloacetic acid (e.g., chloroacetic acid) with 3-methoxypropan-1-ol, followed by a nucleophilic substitution reaction with a cyanide salt (e.g., NaCN or KCN) to install the nitrile group.[2]

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Fischer Esterification

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyanoacetic acid (1.0 eq), 3-methoxypropan-1-ol (1.2 eq), and toluene (approx. 2 mL per gram of cyanoacetic acid).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (approx. 0.02 eq).

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Core Reactivity: The Activated Methylene Group

The synthetic utility of this compound stems from the acidity of the α-protons on the methylene group positioned between the nitrile (-C≡N) and the carbonyl (C=O) of the ester.[1] Both groups are strongly electron-withdrawing, stabilizing the resulting carbanion (enolate) through resonance. This makes the methylene carbon a soft nucleophile, ideal for participating in a variety of crucial C-C bond-forming reactions.

Key Synthetic Application: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[4] This reaction is exceptionally reliable for producing substituted alkenes, which are themselves valuable intermediates.

Mechanism and Causality

The reaction is typically catalyzed by a weak base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6] The base deprotonates the active methylene group to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and a subsequent E1cB or E2 elimination of water yields the α,β-unsaturated product. This reaction provides a powerful and atom-economical method for creating carbon-carbon double bonds.[7]

Caption: Mechanism of the Michael (1,4-conjugate) addition.

Generalized Protocol for Michael Addition

-

Base & Donor: In an anhydrous solvent (e.g., ethanol or THF) under an inert atmosphere, prepare a solution of a base such as sodium ethoxide (1.0 eq). Cool to 0 °C and add this compound (1.0 eq) dropwise.

-

Addition: Stir for 15-30 minutes to ensure complete enolate formation. Then, add the Michael acceptor (1.0 eq) dropwise, maintaining the temperature.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching: Carefully quench the reaction by adding a proton source, such as saturated ammonium chloride solution.

-

Workup & Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting adduct by column chromatography or recrystallization.

Application in Heterocyclic Synthesis

The true power of this compound is realized when its primary reaction products are used as intermediates for constructing complex heterocyclic scaffolds, which are of immense interest in medicinal chemistry. [8][9] The combination of nitrile, ester, and the newly installed functionalities from Knoevenagel or Michael reactions provides multiple reactive handles for intramolecular or intermolecular cyclization reactions.

-

Pyridines and Pyridones: Knoevenagel products can react with other active methylene compounds (like malononitrile) in the presence of a base (e.g., ammonium acetate) to form highly substituted pyridines. [8]* Pyrazoles: The cyanoacetate itself can react with hydrazine to form 3-amino-5-pyrazolone derivatives, which are important pharmacophores. [1]* Pyrimidines and Thiazoles: The versatile nitrile group can participate in cyclocondensation reactions with reagents like urea, thiourea, or guanidine to build various six-membered heterocyclic rings. [10]

Caption: Logical flow from precursor to diverse heterocyclic cores.

Conclusion

This compound stands as a highly promising and versatile precursor for advanced organic synthesis. By leveraging the fundamental reactivity of the activated methylene group, chemists can readily employ it in robust and high-yielding Knoevenagel condensations and Michael additions. The resulting products serve as sophisticated intermediates for constructing a wide array of heterocyclic systems vital to drug discovery and materials science. The unique 3-methoxypropyl ester moiety offers tangible benefits in solubility and processing, making it a valuable alternative to simpler alkyl cyanoacetates for modern, solution-phase chemical synthesis.

References

-

Wikipedia. "Ethyl cyanoacetate." Available at: [Link]

-

PubChem. "Ethyl 2-cyano-3-methoxyprop-2-enoate." Available at: [Link]

-

ResearchGate. "(PDF) Ethyl Cyanoacetate Reactions." Available at: [Link]

-

Organic Syntheses. "ethyl cyanoacetate." Available at: [Link]

-

PubChem. "2-ethoxyethyl (2Z)-2-cyano-2-(3-(3-methoxypropylamino)cyclohex-2-en-1-ylidene)acetate." Available at: [Link]

-

ACS Publications. "Notes - Preparation and Reactions of Some Aralkyl Cyanoacetic Esters." The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. "Synthesis of propyl 3-(R-phenyl)-2-cyanoacrylates where R is..." Available at: [Link]

-

ResearchGate. "Knoevenagel condensation of aldehydes with ethyl cyanoacetate a." Available at: [Link]

- Google Patents. "Preparation of cyanoacetic esters.

-

Sinergy, Indonesian Journal of Chemistry. "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex." Available at: [Link]

-

SciELO México. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society. Available at: [Link]

-

Wikipedia. "Michael addition." Available at: [Link]

-

RSC Publishing. "DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter." RSC Advances. Available at: [Link]

-

Mediterranean Journal of Medical Research. "Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation." Available at: [Link]

-

Sci-Hub. "Synthesis of organic heterocycles via multicomponent reactions with cyano transition metal complexes." Journal of Organometallic Chemistry. Available at: [Link]

-

RSC Publishing. "Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update." RSC Advances. Available at: [Link]

-

Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition." Available at: [Link]

-

ResearchGate. "Synthesis and styrene copolymerization of novel octyl 2-cyano-3-phenyl-2- propenoates." Available at: [Link]

-

Tikrit Journal of Pure Science. "Preparation and Identification of some heterocyclic compounds from cyano compounds." Available at: [Link]

-

Cambridge Open Engage. "Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor." ChemRxiv. Available at: [Link]

-

Cambridge Open Engage. "Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis." ChemRxiv. Available at: [Link]

-

PubChem. "2-Methoxyethyl cyanoacetate." Available at: [Link]

-

ResearchGate. "What are the best conditions for a Michael addition?" Available at: [Link]

-

ResearchGate. "(PDF) Recent Advances in Base-Assisted Michael Addition Reactions." Available at: [Link]

-

ResearchGate. "Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers." Available at: [Link]

-

ResearchGate. "Can anyone suggest an article that describes the procedure of preparing Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate?" Available at: [Link]

-

Cambridge Open Engage. "Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates." ChemRxiv. Available at: [Link]

-

MDPI. "Novel copolymers of vinyl acetate. 3 Ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates." Available at: [Link]

- Google Patents. "Synthesis method for 3-methoxypropiophenone.

-

Cambridge Open Engage. "Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 6. Methyl and methoxy ring-disubstituted 2-methoxyethyl 2-cyano-3-phenyl-2-propenoates." ChemRxiv. Available at: [Link]

Sources

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

A Theoretical Investigation of 3-Methoxypropyl 2-cyanoacetate: A Comprehensive Technical Guide

Introduction

3-Methoxypropyl 2-cyanoacetate is a molecule of interest in organic synthesis, potentially serving as a versatile building block due to its combination of functional groups: a nitrile, an ester, and an ether linkage. Understanding its conformational landscape, electronic properties, and reactivity is paramount for predicting its behavior in chemical reactions and for designing novel synthetic pathways. While experimental characterization provides invaluable data, theoretical calculations offer a powerful complementary approach, providing insights into molecular properties that are often difficult or impossible to measure directly.